Decaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Decalin (decahydronaphthalene, also known as bicyclo[4.4.0]decane), a bicyclic organic compound, is an industrial solvent. A colorless liquid with an aromatic odor, it is used as a solvent for many resins or fuel additives. It is the saturated analog of naphthalene and can be prepared from it by hydrogenation in the presence of a catalyst. Decahydronaphthalene easily forms explosive organic peroxides upon storage in the presence of air.

化学反応の分析

Acid-Catalyzed Reactions: The Baddeley Reaction

Decalin undergoes a stereoelectronically controlled Friedel-Crafts-type reaction with AlCl₃ and acetyl chloride (AcCl), forming tricyclic enol ethers. Key findings include:

Reactivity by Isomer

| Isomer | Product Yield (%)(enol ether 6 ) | Side Products Observed |

|---|---|---|

| cis | 27% | Chloroketone 14 (10%) |

| trans | 0.9% | Chloroketone 14 (3.6%) |

-

cis-Decalin reacts preferentially due to its chair-flip flexibility, enabling hydride abstraction at tertiary positions .

-

trans-Decalin resists reaction but undergoes partial isomerization to cis-decalin under AlCl₃ catalysis, followed by cyclization .

Mechanistic Insights

-

Hydride Abstraction : Acylium ions (Ac⁺) abstract hydrides from tertiary C-H bonds, generating carbocations.

-

Deprotonation : Loss of H⁺ forms Δ⁹,10-octalin (17 ), a confirmed intermediate via trapping experiments (32% yield of 6 ) .

-

Cyclization : Concerted 1,2-hydride shift and oxonium ion formation drive stereoselective enol ether formation .

Hydrogenation/Dehydrogenation Equilibria

Decalin participates in reversible hydrogenation with naphthalene derivatives:

Hydrogenation Kinetics

| Reaction Step | Rate Constant (400°C, 15 MPa) | Activation Energy (kJ/mol) |

|---|---|---|

| Naphthalene → Tetralin | 1.8 × 10⁻³ s⁻¹ | 72.1 |

| Tetralin → trans-Decalin | 1.2 × 10⁻³ s⁻¹ | 85.3 |

| Tetralin → cis-Decalin | 8.7 × 10⁻⁴ s⁻¹ | 89.6 |

-

Nickel or copper catalysts favor full hydrogenation to decalin .

-

trans-Decalin forms preferentially due to lower steric strain .

Dehydrogenation

At elevated temperatures (>300°C), decalin reversibly dehydrogenates to tetralin and naphthalene, relevant in hydrogen storage systems .

Oxidative Transformations

Autoxidation

-

Decalin forms tertiary hydroperoxides upon air exposure, which rearrange to cyclodecenone via hydroxycyclodecanone .

-

Safety Risk : Hydroperoxide accumulation leads to explosive decomposition .

Catalytic Oxygenation

-

Controlled oxidation with O₂ yields sebacic acid precursors, industrially used in polymer synthesis .

Biochemical Diels-Alder Cyclizations

Decalin moieties in natural products arise via enzymatic [4+2] cycloadditions. Key stereochemical outcomes:

Stereoselectivity in IMDA Reactions

| Substrate Conformation | Major Decalin Stereochemistry | Example Natural Product |

|---|---|---|

| s-cis diene | trans-fused | Solanapyrone A |

| s-trans diene | cis-fused | Pyrrocidine A |

-

Diels-Alderases (DAases) enforce stereocontrol through substrate preorganization and Lewis acid catalysis (e.g., aldehyde activation) .

Isomerization Dynamics

特性

CAS番号 |

14727-56-1 |

|---|---|

分子式 |

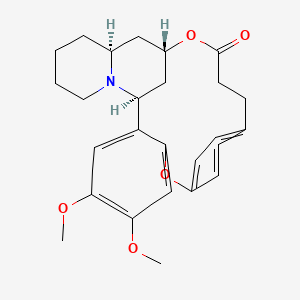

C26H37NO5 |

分子量 |

437.5 g/mol |

IUPAC名 |

(9S,15S,17S)-5,6-dimethoxy-2,18-dioxa-10-azapentacyclo[20.2.2.19,17.03,8.010,15]heptacosa-1(24),3,5,7,22,25-hexaen-19-one |

InChI |

InChI=1S/C26H31NO5/c1-29-24-15-21-22-14-20(13-18-5-3-4-12-27(18)22)32-26(28)11-8-17-6-9-19(10-7-17)31-23(21)16-25(24)30-2/h6-7,9-10,15-16,18,20,22H,3-5,8,11-14H2,1-2H3/t18-,20-,22-/m0/s1 |

InChIキー |

WKHFSAAQVGAXBE-UNHKWZSKSA-N |

SMILES |

COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)CCC5=CC=C(O2)C=C5)OC |

異性体SMILES |

COC1=C(C=C2C(=C1)[C@@H]3C[C@H](C[C@H]4N3CCCC4)OC(=O)CCC5=CC=C(O2)C=C5)OC |

正規SMILES |

COC1=C(C=C2C(=C1)C3CC(CC4N3CCCC4)OC(=O)CCC5=CC=C(O2)C=C5)OC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Decalin; decahydronaphthalene; bicyclo[4.4.0]decane. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。